molecular formula C25H25BrN4O4S B11504378 2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11504378
M. Wt: 557.5 g/mol
InChI Key: ASIFMFMQNQTRCV-UHFFFAOYSA-N
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Description

2-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core substituted with a nitrophenyl group and a piperazine ring bearing a bromobenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline skeleton.

The next step involves the introduction of the nitrophenyl group, which can be accomplished through nitration of the aromatic ring. This is followed by the sulfonylation of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions to form the piperazine derivative. Finally, the piperazine derivative is coupled with the nitrophenyl-tetrahydroisoquinoline intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for the Pictet-Spengler reaction and nitration steps, as well as automated systems for the sulfonylation and coupling reactions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromobenzenesulfonyl moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Coupling Reactions: Boronic acids, palladium catalysts, base (e.g., potassium carbonate)

Major Products Formed

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Coupling: Formation of biaryl compounds

Scientific Research Applications

2-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Biological Studies: Its ability to interact with biological targets can be exploited in studies of cellular pathways and mechanisms.

    Chemical Biology: The compound can be used as a probe to study the function of proteins and other biomolecules.

    Industrial Applications: Its unique reactivity can be harnessed in the synthesis of complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The bromobenzenesulfonyl moiety can interact with specific amino acid residues, while the nitrophenyl group can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its combination of a tetrahydroisoquinoline core, a nitrophenyl group, and a bromobenzenesulfonyl-substituted piperazine ring, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H25BrN4O4S

Molecular Weight

557.5 g/mol

IUPAC Name

2-[5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H25BrN4O4S/c26-21-5-8-23(9-6-21)35(33,34)29-15-13-27(14-16-29)22-7-10-24(30(31)32)25(17-22)28-12-11-19-3-1-2-4-20(19)18-28/h1-10,17H,11-16,18H2

InChI Key

ASIFMFMQNQTRCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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